molecular formula C13H16ClFN2 B2958709 N-(4-Fluorobenzyl)-1-(1H-pyrrol-2-yl)ethanamine hydrochloride CAS No. 1052413-69-0

N-(4-Fluorobenzyl)-1-(1H-pyrrol-2-yl)ethanamine hydrochloride

Cat. No.: B2958709
CAS No.: 1052413-69-0
M. Wt: 254.73
InChI Key: WJPBZODGSFMVNE-UHFFFAOYSA-N
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Description

N-(4-Fluorobenzyl)-1-(1H-pyrrol-2-yl)ethanamine hydrochloride: is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound consists of a fluorobenzyl group attached to an ethanamine moiety, which is further linked to a pyrrole ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Fluorobenzyl)-1-(1H-pyrrol-2-yl)ethanamine hydrochloride typically involves the following steps:

  • Benzylamine Formation: The starting material, 4-fluorobenzylamine, is reacted with an appropriate halide to form the benzylamine derivative.

  • Ethanamine Coupling: The benzylamine derivative is then coupled with an ethanamine moiety using a suitable coupling agent, such as a carbodiimide.

  • Pyrrole Attachment: The resulting compound is further reacted with a pyrrole derivative to introduce the pyrrole ring.

  • Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: N-(4-Fluorobenzyl)-1-(1H-pyrrol-2-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions can introduce different functional groups at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Corresponding oxo derivatives.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-(4-Fluorobenzyl)-1-(1H-pyrrol-2-yl)ethanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The fluorobenzyl group enhances the compound's binding affinity to certain receptors, while the pyrrole ring contributes to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-Fluorobenzylamine: Similar structure but lacks the pyrrole ring.

  • N-(4-Fluorobenzyl)ethanamine: Similar to the target compound but without the pyrrole attachment.

  • 1-(1H-pyrrol-2-yl)ethanamine: Similar to the target compound but without the fluorobenzyl group.

Uniqueness: N-(4-Fluorobenzyl)-1-(1H-pyrrol-2-yl)ethanamine hydrochloride is unique due to the combination of the fluorobenzyl group and the pyrrole ring, which provides distinct chemical and biological properties compared to its similar compounds.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-1-(1H-pyrrol-2-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2.ClH/c1-10(13-3-2-8-15-13)16-9-11-4-6-12(14)7-5-11;/h2-8,10,15-16H,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRBHBYWCNFTSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CN1)NCC2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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